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Compound of Interest

Compound Name: 5-Amino-2-methylindole

Cat. No.: B160300

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Amino-2-methylindole, a key intermediate in pharmaceutical and chemical synthesis. Due to
the limited availability of experimentally-derived spectra in public databases, this guide
combines known properties with predicted and characteristic spectroscopic features based on
the analysis of related indole derivatives. All data is presented in a structured format to facilitate
its use in research and development.

Core Spectroscopic Data

The spectroscopic data for 5-Amino-2-methylindole (CoH10N2) is summarized below. The
expected NMR chemical shifts are based on the analysis of substituted indoles, while the IR
absorption frequencies are characteristic of the functional groups present in the molecule. The
mass spectrometry data is based on its molecular weight and common fragmentation patterns
of indole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
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Chemical Shift (5,

1H NMR | Multiplicity Protons
Ppm
H-1 ~8.0 brs 1H
H-3 ~6.1 S 1H
H-4 ~7.0 d 1H
H-6 ~6.6 dd 1H
H-7 ~6.9 d 1H
-CHs ~2.4 S 3H
-NH:2 ~3.5 brs 2H

Chemical Shift (3,
13C NMR

ppm)
C-2 ~136
C-3 ~100
C-3a ~129
c-4 ~111
C-5 ~142
C-6 ~110
C-7 ~122
C-7a ~130
-CHs ~13

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (amine and

3400-3200 Strong, Broad )

indole)
3100-3000 Medium Aromatic C-H stretching
2950-2850 Medium Aliphatic C-H stretching (-CH3)

) N-H bending (amine) and C=C

1620-1580 Medium-Strong ] )

stretching (aromatic)
1500-1400 Medium C=C stretching (aromatic)
1350-1250 Medium C-N stretching

C-H out-of-plane bending
850-750 Strong ]

(aromatic)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Abundance Assignment
146.08 High [M]* (Molecular lon)[1]
131.07 Medium [M-NH]*
117.07 Medium [M-HCN-H]*
104.06 Low Further fragmentation

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methylindole in 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3). The choice of solvent is critical
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to avoid overlapping signals with the analyte.

o Data Acquisition:

Transfer the solution to a standard 5 mm NMR tube.

[e]

o Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

o For H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A
longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally
required due to the lower natural abundance and sensitivity of the 13C nucleus.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
an internal standard (e.qg., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As 5-Amino-2-methylindole is a solid, the Attenuated Total
Reflectance (ATR) technique is a common and convenient method. A small amount of the
solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be
prepared by grinding a small amount of the sample with dry potassium bromide and pressing
the mixture into a thin, transparent disk.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

o Place the sample on the ATR crystal or the KBr pellet in the sample holder of the FT-IR
spectrometer.

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1). A sufficient
number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: Introduce a dilute solution of 5-Amino-2-methylindole
into the mass spectrometer. Electron lonization (El) is a common technique for volatile and
thermally stable compounds. Electrospray lonization (ESI) is a softer ionization method
suitable for a wider range of compounds and is often coupled with liquid chromatography
(LC-MS).

Mass Analysis: The ionized molecules and their fragments are separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative intensity of ions as a function of their m/z ratio. High-resolution mass
spectrometry (HRMS) can be used to determine the elemental composition of the ions with
high accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5-Amino-2-methylindole.
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Caption: A logical workflow for the structural elucidation of 5-Amino-2-methylindole using
various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160300#spectroscopic-data-of-5-amino-2-
methylindole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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